

Technical Support Center: Characterization of 1-Methyl-6-oxopiperidine-3-carboxylic acid

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Compound of Interest

Compound Name: 1-Methyl-6-oxopiperidine-3-carboxylic acid

Cat. No.: B1294038

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the characterization of **1-Methyl-6-oxopiperidine-3-carboxylic acid**.

Frequently Asked Questions (FAQs)

Q1: What are the basic physical and chemical properties of **1-Methyl-6-oxopiperidine-3-carboxylic acid**?

1-Methyl-6-oxopiperidine-3-carboxylic acid is a piperidinone derivative. It typically appears as a white crystalline powder with good solubility in water and polar organic solvents. The compound is generally stable under ambient conditions but may be susceptible to degradation in strongly acidic or basic environments.^[1]

Q2: What are the expected masses for this compound in mass spectrometry?

Based on its molecular formula (C₇H₁₁NO₃), the predicted monoisotopic mass is 157.0739 Da.^[2] Expected adducts in mass spectrometry are summarized in the table below.

Troubleshooting Guides

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q3: I am having trouble assigning the proton (^1H) NMR signals for my sample. What are the expected chemical shifts and coupling patterns?

Due to the chiral center at the C3 position and the rigid piperidine ring, the proton NMR spectrum can be complex. Protons on the piperidine ring are diastereotopic and will appear as distinct signals, often with complex splitting patterns.

Troubleshooting Steps:

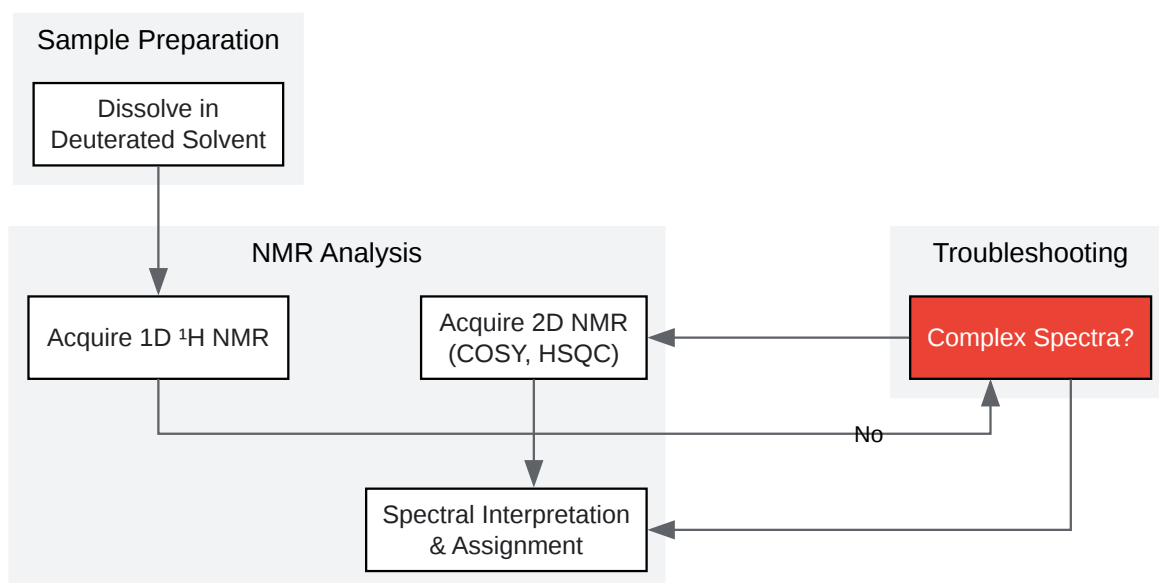
- **Solvent Selection:** Ensure you are using a deuterated solvent in which your compound is fully soluble. D_2O or DMSO-d_6 are common choices.
- **2D NMR Experiments:** If the 1D ^1H NMR is difficult to interpret, perform 2D NMR experiments such as COSY and HSQC.
 - **COSY (Correlation Spectroscopy):** Will help identify coupled protons within the piperidine ring.
 - **HSQC (Heteronuclear Single Quantum Coherence):** Will correlate each proton to its directly attached carbon, aiding in both ^1H and ^{13}C assignments.
- **Reference Data:** While specific data for this molecule is scarce, you can refer to NMR data for similar piperidine derivatives to get an idea of expected chemical shift ranges.

Typical ^1H NMR Chemical Shift Ranges (Predicted):

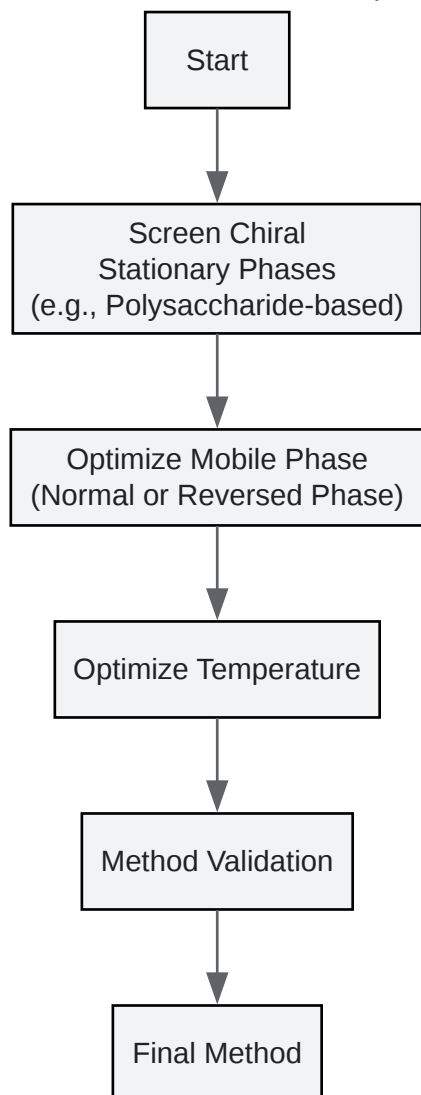
Protons	Predicted Chemical Shift (ppm)	Multiplicity
N-CH ₃	~2.8 - 3.0	s
H3	~2.5 - 2.8	m
H2, H4, H5 (ring CH ₂)	~1.8 - 2.4	m
COOH	~12.0 - 13.0 (in DMSO-d_6)	br s

DOT Script for NMR Workflow:

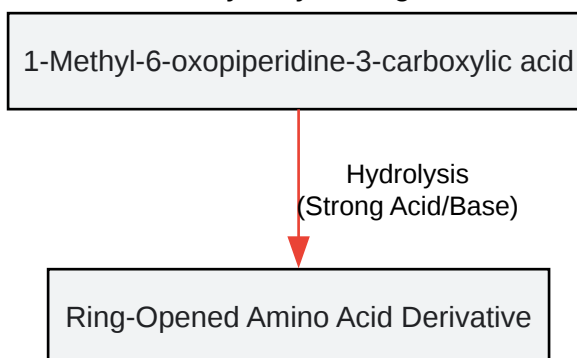
NMR Characterization Workflow



Chiral HPLC Method Development



Potential Hydrolytic Degradation



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References

- 1. chemshuttle.com [chemshuttle.com]

- 2. PubChemLite - 1-methyl-6-oxopiperidine-3-carboxylic acid (C7H11NO3)
[pubchemlite.lcsb.uni.lu]
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